Dapsone N-β-D-Glucuronide Sodium Salt
Description
Properties
CAS No. |
54749-81-4 |
|---|---|
Molecular Formula |
C18H19N2NaO8S |
Molecular Weight |
446.406 |
IUPAC Name |
sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |
InChI Key |
VWMSHVANJJMJPO-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Synonyms |
[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-1-deoxy-β-D-glucopyranuronic Acid Monosodium Salt; 1-Deoxy-1-p-sulfanilylanilino-β-D-glucopyranuronic Acid Monosodium Salt; |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Dapsone Preparation
The synthesis of Dapsone N-β-D-Glucuronide Sodium Salt inherently depends on the availability of high-purity dapsone. A one-pot method for dapsone synthesis, as described in a 2013 patent, utilizes p-nitrobenzenesulfonyl chloride as the starting material. In this process:
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Desulfurization Coupling : Methanol acts as the solvent, and copper acetate catalyzes the coupling of two nitrobenzenesulfonyl chloride molecules to form p-dinitrophenyl sulfone .
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Reduction : Sodium dithionite reduces the nitro groups to amines, yielding dapsone with a reported total yield of 88%.
This method avoids the need for inert atmospheres or specialized equipment, making it industrially scalable. The resulting dapsone serves as the aglycone for subsequent glucuronidation.
Glucuronidation via Chemical Conjugation
Chemical glucuronidation typically involves activating glucuronic acid for nucleophilic attack by dapsone’s primary amine. While explicit protocols for Dapsone N-β-D-Glucuronide are scarce, analogous reactions employ Koenigs-Knorr conditions or carbodiimide-mediated coupling :
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Activation of Glucuronic Acid : The carboxylic acid group of β-D-glucuronic acid is activated using agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
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Conjugation : The activated glucuronate reacts with dapsone’s amine group in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen, forming an N-glucuronide bond.
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Sodium Salt Formation : Neutralization with sodium hydroxide converts the glucuronic acid’s carboxylic acid to a sodium carboxylate, yielding the final product.
Key Challenges :
-
Regioselectivity: Ensuring conjugation occurs exclusively at the primary amine.
-
Byproduct Formation: Competing reactions at dapsone’s sulfone or aromatic amines may necessitate protective groups.
Enzymatic Synthesis Using UDP-Glucuronosyltransferases
In Vitro Biocatalysis
Dapsone undergoes endogenous glucuronidation via hepatic UDP-glucuronosyltransferase (UGT) enzymes , particularly UGT1A4. Recombinant UGT1A4 expressed in HEK293 cells has been utilized for in vitro metabolite synthesis:
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Reaction Setup :
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Incubation : Conducted at 37°C for 2–6 hours, followed by quenching with ice-cold acetonitrile.
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Purification : Solid-phase extraction (C18 columns) isolates the glucuronide, with subsequent lyophilization to obtain the sodium salt.
Kinetic Parameters :
Optimization Strategies
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Cofactor Recycling : Systems incorporating UDP-N-acetylglucosamine and sucrose synthase reduce UDP-glucuronic acid costs.
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Enzyme Immobilization : Encapsulating UGT1A4 in alginate beads enhances operational stability for batch reactions.
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC-UV : Reverse-phase C18 column (mobile phase: 10 mM ammonium acetate/acetonitrile gradient) resolves dapsone glucuronide at 6.2 minutes (λ = 280 nm).
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Elemental Analysis : Matches theoretical values for C (48.43%), H (4.29%), N (6.27%), and S (7.18%).
Applications and Implications
Chemical Reactions Analysis
Types of Reactions
Dapsone N-β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent dapsone form.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dapsone.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Dapsone N-β-D-Glucuronide Sodium Salt is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying glucuronidation reactions and metabolic pathways.
Biology: The compound is used to investigate the metabolic fate of dapsone in biological systems.
Medicine: Research on its pharmacokinetics and pharmacodynamics helps in understanding the drug metabolism and potential side effects of dapsone.
Mechanism of Action
Dapsone N-β-D-Glucuronide Sodium Salt exerts its effects by inhibiting the synthesis of dihydrofolic acid through competition with para-aminobenzoate for the active site of dihydropteroate synthetase. This inhibition prevents bacterial growth and proliferation. Additionally, the compound exhibits anti-inflammatory properties by reducing the production of reactive oxygen species and downregulating neutrophil-mediated inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Glucuronidated Compounds
Structural and Functional Differences
Glucuronides are classified based on the site of conjugation (O-, N-, or S-glucuronides). Dapsone N-β-D-glucuronide belongs to the N-glucuronide subclass, which is less common than O-glucuronides due to the chemical stability challenges of N-linked conjugates. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Comparisons of Dapsone N-β-D-Glucuronide and Similar Compounds
Metabolic and Analytical Considerations
- N-Glucuronides vs. O-Glucuronides: Unlike O-glucuronides (e.g., mycophenolic acid glucuronide ), N-glucuronides like dapsone’s metabolite are prone to hydrolysis under acidic conditions . This instability complicates HPLC analysis unless neutral pH is maintained during separation .
- Isomer Differentiation: Dapsone N-glucuronide can be distinguished from O-glucuronides (e.g., darunavir or carvedilol glucuronides) using ion/molecule reaction mass spectrometry, which identifies diagnostic product ions (e.g., [M − H + HSiCl₃−2HCl]⁻ for N-glucuronides) .
- Enzymatic Specificity : Dapsone’s glucuronidation is primarily mediated by UGT1A1 and UGT1A4 , whereas O-glucuronides like β-estradiol-17-glucuronide rely on UGT1A1 and UGT2B7 .
Purity and Commercial Availability
Dapsone N-β-D-glucuronide is available at ≥98% purity from suppliers like Toronto Research Chemicals and Coompo Research . Comparatively, other glucuronides (e.g., genistein-4’-β-D-glucuronide) achieve similar purity (95–98%) but are often derived from plant sources, unlike synthetic dapsone metabolites .
Research Implications and Challenges
- Drug-Drug Interactions : Dapsone’s glucuronide may compete with other N-glucuronides (e.g., tamoxifen’s) for UGT enzymes, affecting pharmacokinetics .
- Analytical Workflows : The lability of N-glucuronides necessitates optimized LC-MS/MS conditions to prevent decomposition during analysis .
- Biological Relevance: Unlike endogenous O-glucuronides (e.g., β-estradiol-17-glucuronide ), dapsone’s metabolite is exclusively a xenobiotic product, limiting its role in endogenous pathways.
Biological Activity
Dapsone N-β-D-Glucuronide Sodium Salt is a metabolite of dapsone, an antibiotic with significant applications in treating various infections and inflammatory conditions. This compound's biological activity is primarily linked to its role in drug metabolism, pharmacokinetics, and its effects on bacterial growth and inflammatory processes.
Target Enzyme and Pathways
- This compound primarily targets the enzyme dihydropteroate synthetase , inhibiting the synthesis of dihydrofolic acid, which is crucial for bacterial survival. This mechanism mirrors that of sulfonamides, leading to reduced bacterial proliferation by preventing folic acid formation .
Pharmacokinetics
- The compound undergoes extensive hepatic metabolism, primarily through CYP2E1-mediated processes , resulting in various metabolites, including the glucuronide form. The plasma half-life of dapsone varies significantly among individuals, typically ranging from 10 to 50 hours , with an average of 28 hours .
Biological Activity
Antimicrobial Properties
- Dapsone exhibits bacteriostatic activity against a range of pathogens, including Staphylococcus aureus and Mycobacterium leprae. Its effectiveness stems from its ability to inhibit folic acid synthesis in bacteria .
Anti-inflammatory Effects
- Beyond its antimicrobial properties, dapsone also possesses anti-inflammatory activity . It modulates neutrophil function by inhibiting the myeloperoxidase-peroxide halide-mediated cytotoxic system, thereby controlling neutrophil-induced tissue damage in inflammatory conditions .
Case Studies and Research Findings
Clinical Applications
this compound has been utilized in various clinical contexts:
-
Dermatological Conditions:
- Dermatitis Herpetiformis: Patients treated with dapsone show rapid reduction in pruritus and skin lesions. A typical starting dose is 50 mg daily , titrated up to 300 mg as needed .
- Sweet Syndrome: Dapsone has demonstrated efficacy in treating this condition through its inhibitory effects on neutrophil activity, with dosages ranging from 100 to 200 mg/day .
- Neutrophilic Dermatoses:
Data Tables
| Condition | Dosage Range (mg/day) | Efficacy Observed |
|---|---|---|
| Dermatitis Herpetiformis | 50–300 | Rapid reduction in pruritus and lesions |
| Sweet Syndrome | 100–200 | Positive response observed |
| Hidradenitis Suppurativa | 25–100 | 62% had symptom improvement |
Q & A
Q. How can researchers synthesize and characterize Dapsone N-β-D-Glucuronide Sodium Salt for in vitro metabolic studies?
Methodological Answer: Synthesis typically involves enzymatic glucuronidation using liver microsomes or recombinant UGT enzymes (e.g., UGT1A1 or UGT2B7), followed by purification via solid-phase extraction (SPE) or preparative HPLC. Characterization requires LC-MS/MS for structural confirmation, focusing on the sodium adduct [M+Na]⁺ ion and fragmentation patterns to verify the glucuronide moiety. Purity is assessed using reverse-phase HPLC with UV detection at 254 nm, comparing retention times to reference standards .
Q. What analytical techniques are recommended for quantifying Dapsone N-β-D-Glucuronide in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) and monitor transitions specific to the glucuronide (e.g., m/z 415 → 239 for the aglycone). Internal standards like deuterated analogs (e.g., Dapsone-d4 Glucuronide) improve accuracy. Validate assays per FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer: Stability studies should test buffers at pH 2.0 (gastric), 7.4 (physiological), and 9.0 (alkaline). Incubate samples at 37°C and analyze degradation via HPLC. Dapsone N-β-D-Glucuronide is prone to hydrolysis under acidic conditions, releasing free dapsone. Neutral to alkaline conditions (pH 7–9) enhance stability, with <10% degradation over 24 hours .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported UGT enzyme specificity for Dapsone glucuronidation?
Methodological Answer: Use recombinant UGT isoforms (e.g., UGT1A1, UGT1A4, UGT2B7) in kinetic assays with varying substrate concentrations (1–200 µM). Measure Vmax and Km via LC-MS/MS. Conflicting data may arise from differences in enzyme sources (human liver microsomes vs. recombinant systems) or cofactor availability (e.g., UDPGA concentration). Include positive controls (e.g., 4-methylumbelliferyl glucuronide) to validate activity .
Q. How can researchers differentiate Dapsone N-β-D-Glucuronide from its positional isomers (e.g., O-glucuronides) in complex samples?
Methodological Answer: Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID). N-glucuronides exhibit distinct fragmentation patterns (e.g., loss of glucuronic acid as a neutral fragment) compared to O-glucuronides, which retain the aglycone ion. Confirm using synthetic standards and nuclear magnetic resonance (NMR) for regiochemical assignment .
Q. What strategies mitigate matrix effects when analyzing Dapsone N-β-D-Glucuronide in hepatic cell lysates?
Methodological Answer: Use matrix-matched calibration curves and isotope dilution (e.g., Dapsone-d4 Glucuronide). Optimize sample preparation: protein precipitation with acetonitrile (1:3 v/v) reduces phospholipid interference. Alternatively, employ supported liquid extraction (SLE) to minimize ion suppression in MS .
Q. How do genetic polymorphisms in UGT enzymes influence the pharmacokinetics of Dapsone N-β-D-Glucuronide?
Methodological Answer: Genotype-phenotype studies using human hepatocytes or CRISPR-edited cell lines (e.g., UGT2B7*2 variants). Corporate kinetic parameters (CLint) with SNP data (e.g., rs7662029). Population pharmacokinetic modeling (NONMEM) quantifies variability in AUC and Cmax attributable to genetic factors .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported glucuronide solubility across studies?
Methodological Answer: Standardize solubility assays using shake-flask methods in biorelevant media (FaSSIF/FeSSIF). Measure solubility via UV spectrophotometry (λ = 280 nm) and validate with nephelometry. Note that sodium salt forms (e.g., this compound) exhibit higher aqueous solubility (>50 mg/mL) than free acids .
Q. What validation criteria confirm the absence of acyl migration in stored Dapsone N-β-D-Glucuronide samples?
Methodological Answer: Monitor stability under storage conditions (−20°C vs. 4°C) using chiral HPLC or capillary electrophoresis. Acyl migration manifests as additional peaks (isomers) over time. Accelerated stability studies (40°C/75% RH) predict long-term degradation; use Arrhenius modeling to estimate shelf-life .
Specialized Applications
Q. How can isotopically labeled analogs (e.g., Dapsone-d4 N-β-D-Glucuronide) improve quantitative assays?
Methodological Answer: Deuterated internal standards correct for ion suppression/enhancement in MS and variability in extraction efficiency. Synthesize via enzymatic glucuronidation of dapsone-d4 using deuterated UDPGA. Validate co-elution and matrix effects against unlabeled analogs .
Q. What in vitro models best predict in vivo glucuronidation kinetics of Dapsone?
Methodological Answer: Use sandwich-cultured human hepatocytes (SCHH) or liver-on-a-chip systems with physiological flow. Compare intrinsic clearance (CLint) from microsomal assays to in vivo data. Incorporate plasma protein binding corrections (e.g., fumic) for translational accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
